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For Immediate Release

Shanghai, China – December 4, 2025 – New preclinical data on (7R)-Elisrasib (also known as

D3S-001), a next-generation KRAS G12C inhibitor, reveals its potent and robust anti-tumor

activity in models of non-small cell lung cancer (NSCLC) that have developed resistance to the

first-generation inhibitor, sotorasib. The findings suggest that (7R)-Elisrasib's distinct

mechanism of action, characterized by rapid and sustained target engagement, may overcome

the common resistance mechanisms that limit the long-term efficacy of sotorasib.

Sotorasib, the first FDA-approved targeted therapy for KRAS G12C-mutated cancers, has

provided a valuable treatment option for patients. However, the development of resistance,

often through on-target KRAS mutations or off-target bypass signaling pathways, remains a

significant clinical challenge[1][2][3]. (7R)-Elisrasib is an orally bioavailable, selective inhibitor

of KRAS G12C that has shown promise in overcoming these resistance mechanisms.

Comparative Efficacy in Preclinical Models
Preclinical studies have demonstrated the superior potency of (7R)-Elisrasib compared to first-

generation KRAS G12C inhibitors. In cellular assays, (7R)-Elisrasib exhibited a significantly

lower IC50 for the inhibition of active KRAS G12C, indicating greater potency.
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Compound Cell Line IC50 (nM)

(7R)-Elisrasib (D3S-001) H358 (KRAS G12C) 0.6

MIA-Pa-Ca-2 (KRAS G12C) 0.44

Sotorasib H358 (KRAS G12C) 35

Adagrasib H358 (KRAS G12C) 78

Table 1: Comparative IC50

values of KRAS G12C

inhibitors in mutant cell lines.

[4][5]

In vivo studies using xenograft models of sotorasib-resistant NSCLC further highlight the

enhanced efficacy of (7R)-Elisrasib. In a MIA PaCa-2 pancreatic cancer xenograft model with

acquired resistance to sotorasib, driven by KRAS gene amplification, (7R)-Elisrasib
demonstrated significant tumor growth inhibition (TGI) and prolonged survival compared to

sotorasib and adagrasib. At a dose of 30 mg/kg, (7R)-Elisrasib achieved a 94% TGI on day 17

and a median survival of 36.5 days, while sotorasib and adagrasib showed only marginal

effects[4].

Treatment Group (30
mg/kg)

Tumor Growth Inhibition
(TGI)

Median Survival (Days)

(7R)-Elisrasib (D3S-001) 94% (Day 17) 36.5

Sotorasib Marginal Not Reported

Adagrasib Marginal Not Reported

Table 2: Efficacy of (7R)-

Elisrasib in a sotorasib-

resistant xenograft model.[4]
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The superior efficacy of (7R)-Elisrasib in sotorasib-resistant models is attributed to its unique

mechanism of action. Sotorasib resistance can emerge from the reactivation of the MAPK

signaling pathway or the activation of bypass pathways such as the PI3K/AKT/mTOR

pathway[6][7][8][9]. (7R)-Elisrasib's ability to achieve rapid and complete target engagement

overcomes the dynamic cycling of KRAS between its inactive (GDP-bound) and active (GTP-

bound) states, a process that can limit the effectiveness of first-generation inhibitors[4][10]. This

sustained inhibition of KRAS G12C effectively shuts down downstream oncogenic signaling,

even in the presence of resistance mechanisms.

Another promising alternative for overcoming sotorasib resistance is elironrasib (formerly RMC-

6291), a RAS(ON) inhibitor. In a phase I trial involving heavily pretreated patients with KRAS

G12C-mutated NSCLC, many of whom had progressed on a prior KRAS G12C inhibitor,

elironrasib demonstrated a confirmed objective response rate of 42% and a median

progression-free survival of 6.2 months[11][12].

Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of (7R)-Elisrasib in

KRAS G12C mutant cancer cell lines.

Methodology:

Cell Culture: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, MIA

PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and

antibiotics.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: Cells are treated with serial dilutions of (7R)-Elisrasib, sotorasib, and

adagrasib for 72 hours. A vehicle control (DMSO) is also included.

Viability Assessment: Cell viability is measured using a commercially available assay, such

as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an

indicator of metabolically active cells.
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Data Analysis: Luminescence readings are normalized to the vehicle control, and IC50

values are calculated using a non-linear regression model.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of (7R)-Elisrasib in sotorasib-resistant mouse

models.

Methodology:

Model Development: Sotorasib-resistant xenograft models are established by

subcutaneously implanting human KRAS G12C mutant cancer cells (e.g., MIA PaCa-2) into

immunodeficient mice. Resistance is induced by treating the mice with sotorasib until tumors

develop resistance and resume growth.

Treatment Administration: Once tumors reach a specified volume, mice are randomized into

treatment groups and administered (7R)-Elisrasib, sotorasib, adagrasib, or a vehicle control

orally, typically once daily.

Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g.,

twice weekly) to assess treatment efficacy and toxicity.

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of

target engagement and downstream signaling pathway modulation (e.g., levels of

phosphorylated ERK).

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the

treated groups to the vehicle control group. Survival analysis is also performed.
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KRAS G12C Signaling and Mechanisms of Sotorasib Resistance
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Caption: KRAS G12C signaling pathway and mechanisms of sotorasib resistance.
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General Workflow for In Vivo Efficacy Studies
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Caption: General workflow for in vivo efficacy studies of KRAS G12C inhibitors.
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The promising preclinical data for (7R)-Elisrasib warrants further investigation in clinical trials

to confirm its efficacy and safety in patients with sotorasib-resistant KRAS G12C-mutated

cancers. This next-generation inhibitor has the potential to become a valuable new therapeutic

option for this patient population with limited treatment choices.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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